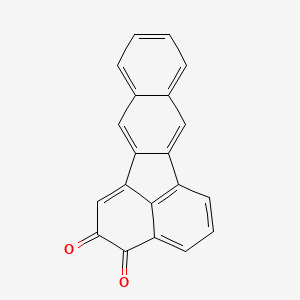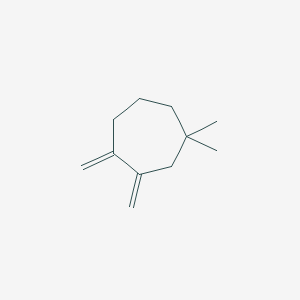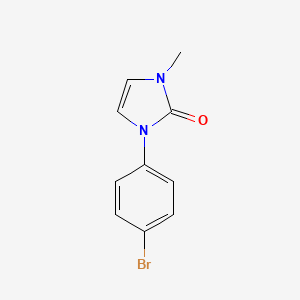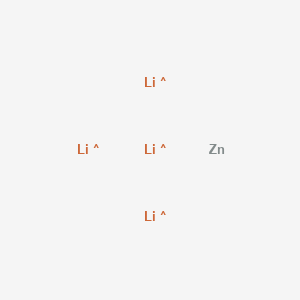![molecular formula C11H17NO5S B14319966 1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]- CAS No. 110592-38-6](/img/structure/B14319966.png)
1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]- is a chemical compound with a unique structure that combines a sulfonic acid group with a dimethoxyphenylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]- typically involves the reaction of 3,5-dimethoxyaniline with 1,3-propanesultone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving 3,5-dimethoxyaniline in a suitable solvent such as ethanol.
- Adding 1,3-propanesultone to the solution.
- Stirring the mixture at a specific temperature, usually around 60-80°C, for several hours.
- Isolating the product through filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonic acid compounds.
Aplicaciones Científicas De Investigación
1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]- involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes by binding to their active sites. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-propanesulfonic acid: A related compound with similar structural features but different functional groups.
Homotaurine: Another sulfonic acid derivative with distinct biological activities.
Tramiprosate: A compound with similar applications in medicine, particularly in neuroprotection.
Uniqueness
1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]- is unique due to its combination of a sulfonic acid group with a dimethoxyphenylamino group, which imparts specific chemical and biological properties
Propiedades
Número CAS |
110592-38-6 |
|---|---|
Fórmula molecular |
C11H17NO5S |
Peso molecular |
275.32 g/mol |
Nombre IUPAC |
3-(3,5-dimethoxyanilino)propane-1-sulfonic acid |
InChI |
InChI=1S/C11H17NO5S/c1-16-10-6-9(7-11(8-10)17-2)12-4-3-5-18(13,14)15/h6-8,12H,3-5H2,1-2H3,(H,13,14,15) |
Clave InChI |
MENXRDLDYNLDHE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)NCCCS(=O)(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


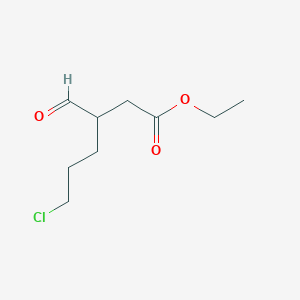
![Phosphine, bis[(2-bromophenyl)methyl]methyl-](/img/structure/B14319891.png)
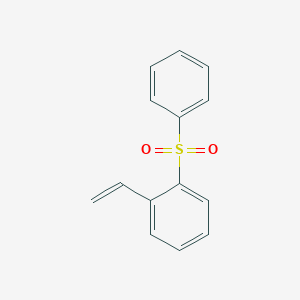
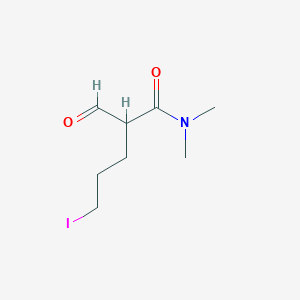
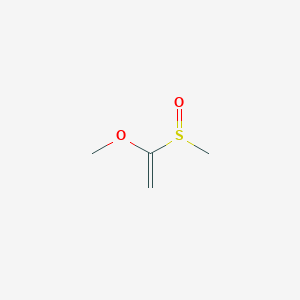
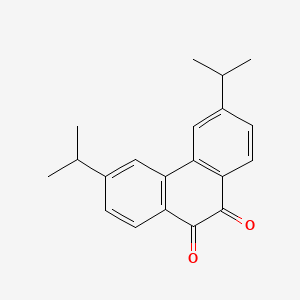
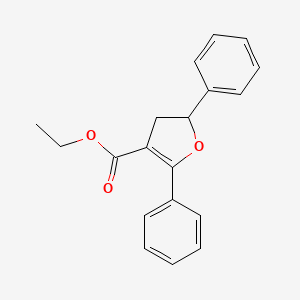
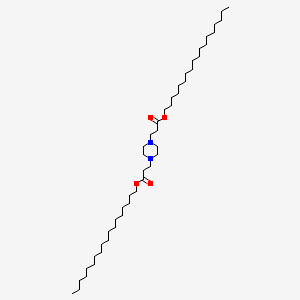
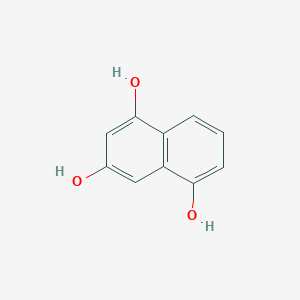
![3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14319943.png)
